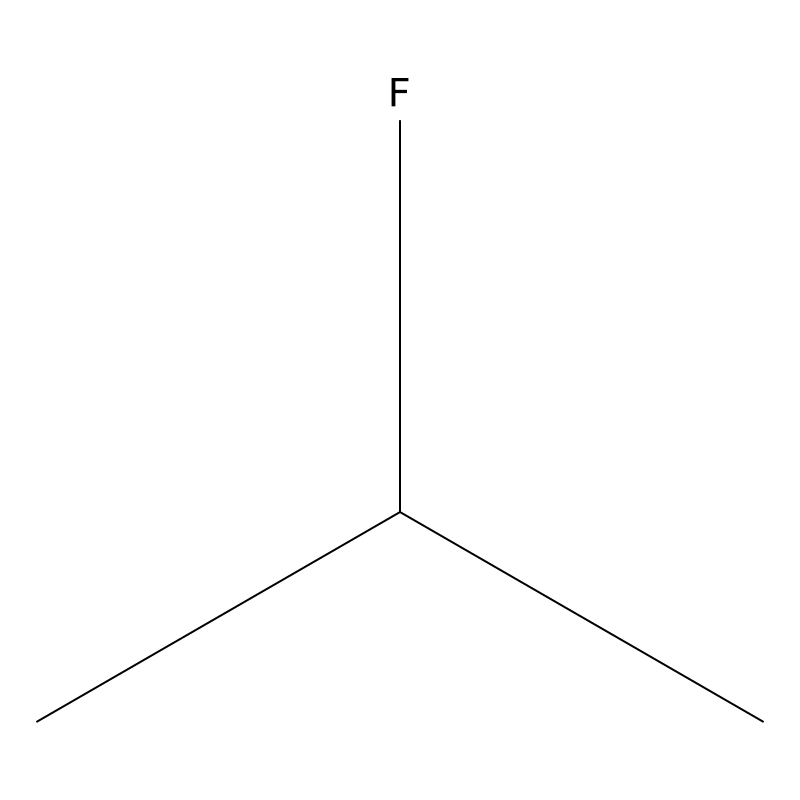

2-Fluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoropropane NMR spectroscopy data

NMR Data for Fluorinated Compounds

The tables below summarize typical coupling constants for nuclei commonly analyzed in fluorinated compounds, which are essential for interpreting the NMR spectra of molecules like 2-fluoropropane [1].

Table 1: 19F-Related Coupling Constants

| Bond Type | Coupling | Value (Hz) |

|---|---|---|

| C-F | ( ^1J_{CF} ) | 160 |

| H-C-F | ( ^2J_{HF} ) | 40 - 60 |

| H-C-C-F | ( ^3J_{HF} ) | 2 - 15 |

| H-C-C-C-F | ( ^4J_{HF} ) | 5 |

Table 2: 1H-1H Coupling Constants (Relevant for Propane Chain)

| Bond Type | Coupling | Value (Hz) |

|---|---|---|

| Aliphatic, H-C-H, geminal | ( ^2J_{HH} ) | -15 to -10 |

| Aliphatic, H-C-C-H | ( ^3J_{HH} ) | 6 - 8 |

Experimental Protocols for Key Measurements

For a comprehensive analysis, here are methodologies for the core experiments needed to obtain the data for this compound.

Sample Preparation

- Solvent Selection: Use a deuterated solvent (e.g., CDCl₃) that does not contain fluorine to avoid signal interference.

- Concentration: A typical sample concentration of 5-20 mg in 0.6 mL of solvent is suitable for 1D (^{19})F and (^{1})H NMR.

Data Collection

- 1H NMR Spectrum: Record a standard proton NMR spectrum. For this compound, expect a doublet for the six equivalent methyl protons (due to (^3J_{HF}) coupling to the single fluorine) and a septet (or multiplet) for the single methine proton (due to (^2J_{HF}) coupling to the six equivalent methyl protons) [2] [3].

- 19F NMR Spectrum: Record a proton-decoupled (^{19})F NMR spectrum. The fluorine signal is expected to be a septet (or multiplet) due to coupling to the six equivalent methyl protons [2].

- Heteronuclear Coupling ((^1J_{CF})): To measure the one-bond carbon-fluorine coupling constant, record a (^{13})C NMR spectrum with proton decoupling but without fluorine decoupling. The carbon signal of the CF group will appear as a doublet. The coupling constant (^1J_{CF}) is the measured distance (in Hz) between the two peaks of this doublet [3] [1].

Data Processing and Calculation

- Coupling Constants (J): Measure J values directly from the spectrum in Hz. For a simple multiplet like a doublet, the J value is the frequency difference between the sub-peaks [3]. This value is independent of the spectrometer's magnetic field strength.

- Chemical Shifts (δ): Report chemical shifts (δ) in parts per million (ppm) relative to a standard reference [4].

Workflow for NMR Analysis

The following diagram outlines the logical workflow for the NMR characterization of a compound like this compound.

Workflow for NMR analysis of a fluorinated compound.

References

- 1. | Chemical Instrumentation Facility NMR Coupling Constants [cif.iastate.edu]

- 2. Spectroscopy Primer NMR [fluorine.ch.man.ac.uk]

- 3. Topics in Organic Chemistry: How to Calculate Coupling ... Constant [chemistrywithdrsantosh.com]

- 4. Tensor – the Heart of Chemical : Insights into Biological... Shift NMR [pmc.ncbi.nlm.nih.gov]

2-Fluoropropane mass spectrometry fragmentation pattern

Chemical Identity and Physical Properties

The table below summarizes the basic identifying information for 2-fluoropropane [1] [2]:

| Property | Value |

|---|---|

| CAS Registry Number | 420-26-8 |

| Molecular Formula | C₃H₇F |

| IUPAC Name | Propane, 2-fluoro- |

| Common Synonyms | Isopropyl fluoride, this compound |

| Molecular Weight | 62.0861 g/mol |

Mass Spectrometry Data

The following table summarizes the quantitative data available for the mass spectrum of this compound, as provided by the National Institute of Standards and Technology (NIST) [1] [3]. The data was obtained using electron ionization (EI)

| Ion Fragment | Appearance Energy (AE) | Comment |

|---|---|---|

| C₃H₆F⁺ | 11.23 ± 0.03 eV | Formed by loss of a single hydrogen atom (H•) from the molecular ion. |

| C₂H₃F⁺ | 11.53 ± 0.03 eV | Formed alongside a neutral methane (CH₄) molecule. |

| C₂H₄F⁺ | 11.75 ± 0.03 eV | Formed alongside a methyl radical (CH₃•). |

Fragmentation Pathways

Based on the appearance energies, the following primary fragmentation pathways for the molecular ion of this compound (C₃H₇F⁺•) can be deduced. The diagram below illustrates the logical relationship from the molecular ion to its key fragments.

The three main fragmentation pathways for this compound lead to different fragment ions.

- Formation of C₃H₆F⁺ (m/z = 61): This is the lowest-energy pathway, involving the simple loss of a hydrogen radical (H•) from the molecular ion [3].

- Formation of C₂H₃F⁺ (m/z = 46): This fragment, along with a neutral methane (CH₄) molecule, is formed through a more complex cleavage and rearrangement of bonds [3].

- Formation of C₂H₄F⁺ (m/z = 47): This is a simple cleavage, likely of the C-C bond adjacent to the fluorinated carbon, resulting in this fragment and a methyl radical (CH₃•) [3].

A Guide to Interpreting the Data

For your research and development work, here are key points to consider:

- Focus on the Molecular Ion: The molecular ion peak should be observed at m/z = 62. Its relative intensity in the spectrum provides information about the inherent stability of the compound under electron ionization [4].

- Analyze Fragment Patterns: The presence and relative abundance of the fragments listed above are characteristic of the isopropyl fluoride structure. The cleavage of the C-C bond next to the carbon bearing the fluorine atom is a common and often favorable fragmentation [5].

- Stability of Carbocations: The stability of the resulting fragment ions drives the fragmentation pattern. The C₃H₆F⁺ ion, for instance, is a stable secondary carbocation stabilized by the adjacent, electron-withdrawing fluorine atom [4].

References

Experimental Protocol for Vibrational Raman Spectroscopy

For a comprehensive vibrational analysis, you would typically follow these steps. This methodology ensures the collection of high-quality, statistically relevant data suitable for building robust predictive models [1].

Table 1: Key Experimental Steps and Methodologies

| Step | Action | Details & Purpose |

|---|---|---|

| 1 | Sample Preparation | Prepare pure 2-Fluoropropane sample, ensuring no fluorescent impurities. Use appropriate laser wavelength to minimize fluorescence [2]. |

| 2 | Spectrometer Setup | Use a Raman spectrometer with a stable laser source. Consult vendor for ideal settings; use same settings for all measurements [1]. |

| 3 | Data Collection | Follow a Design of Experiments (DOE) approach. Collect numerous spectra from different sample spots to account for variability and ensure statistical relevance [1]. |

| 4 | Reference Analysis | Correlate spectral data with reference analytical data for key molecular vibrations to build a calibration model [1]. |

| 5 | Data Pre-processing & Analysis | Use Multivariate Data Analysis (MVDA) software. Pre-process spectra and build model to correlate spectral changes with molecular structure and concentration [1]. |

Guide to Interpreting Raman Spectra

Once you have the spectra, you can interpret them using these established approaches [2]:

- Functional Group Identification: Identify distinct subunits of the molecule. The vibrations of functional groups appear at distinctive Raman shifts (wavenumbers).

- Fingerprint Region Analysis: Examine the "molecular skeleton" vibrations below 1500 cm⁻¹. This region has a substance-specific pattern and is critical for identification.

- Spectral Database Comparison: Use interpretation software with a spectral database and a comparison algorithm to match the obtained spectrum against known references.

Workflow Visualization

The following diagram, generated using DOT language, illustrates the logical workflow for a Raman spectroscopy experiment as described in the protocol above. You can use this as a guide for your project.

Experimental workflow for Raman spectroscopy analysis.

How to Proceed Without Specific Data

Since direct data for this compound is unavailable, here are practical steps you can take:

- Consult Specialized Databases: Search scientific databases like SciFinder, Reaxys, or the NIH Cactus Chemical Data for existing spectral data on this compound.

- Leverage Computational Chemistry: Use Density Functional Theory (DFT) calculations with software like Gaussian to predict the theoretical Raman spectrum and vibrational modes of this compound [3].

- Perform Original Experiments: Set up the experiment using the provided protocol. The analyte spiking regimen is particularly useful for building a robust calibration model if you are studying this compound in a mixture [1].

References

2-Fluoropropane thermochemical data enthalpy of vaporization

Thermochemical and Phase Change Data for 2-Fluoropropane

The following table summarizes the key properties found in the NIST Chemistry WebBook and NIST Web Thermo Tables (WTT) [1] [2] [3].

| Property | Value | Units | Conditions / Notes | Source |

|---|---|---|---|---|

| Molecular Formula | C₃H₇F | - | - | [2] [3] |

| Molar Mass | 62.0861 / 62.0874 | g/mol | - | [1] [2] [3] |

| CAS Registry Number | 420-26-8 | - | - | [2] [3] |

| Normal Boiling Point | 263.05 | K | - | [3] |

| Enthalpy of Vaporization (ΔvapH) | 23.7 | kJ/mol | At 249 K; Data valid from 190 K to 264 K. | [3] |

| Enthalpy of Reaction (ΔrH°) | -84.5 ± 1.3 | kJ/mol | Gas phase hydrogenation: C₃H₇F + H₂ → C₃H₈ + HF | [2] [3] |

| Li+ Binding Enthalpy | 149 | kJ/mol | Gas phase: Li+ + C₃H₇F → (Li+ • C₃H₇F) | [2] [3] |

The NIST WTT resource also indicates that critically evaluated data is available for other properties, though specific values are not listed in the search results. These properties include [1]:

- Critical temperature and pressure

- Density (liquid and gas) over various temperature and pressure ranges

- Heat capacity (liquid and ideal gas)

- Enthalpy and entropy

- Viscosity and thermal conductivity

Overview of Experimental Methodologies

The thermochemical data for this compound, like many organofluorine compounds, is primarily determined through calorimetry. A recent critical review highlights the common techniques and associated challenges for such measurements [4].

- Combustion Calorimetry: This is the most reliable and widespread method for determining enthalpies of formation. It involves combusting the compound in a high-pressure oxygen environment. For fluorinated compounds, this often requires a specialized rotating bomb containing water to ensure that the fluorine is converted into aqueous hydrofluoric acid (HF(aq)) as the final product. The energy released during combustion is meticulously measured and correlated back to the standard enthalpy of formation. This process is complex and highly sensitive to impurities [4].

- Reaction Calorimetry: The enthalpy of reaction data listed in the table (for hydrogenation) is an example of this method. The heat change of a specific, well-defined chemical reaction involving the compound is measured to derive its thermodynamic properties [2] [3] [4].

- Data Evaluation and Challenges: The reported values often result from re-evaluating older experimental data using modern reference values for substances like HF(aq). Consistency across different laboratories can be an issue, and uncertainties can arise from the lower combustion energies of fluorinated compounds and the complexity of the chemical analysis required [4].

Graphviz Diagrams of Thermochemical Relationships

The following diagrams, generated with DOT code, illustrate the core thermochemical concepts and data relationships for this compound.

Diagram 1: Experimental Pathways for Thermochemical Data

This diagram outlines the primary experimental methodologies used to determine the thermochemical data for this compound.

Diagram 1: Primary experimental methods for determining this compound thermochemistry.

Diagram 2: Property Interrelationships and Data Usage

This diagram shows the logical relationships between different thermochemical properties and how they are interconnected.

Diagram 2: Relationships between experimental data and its applications.

Important Context and Data Gaps

It is important to note that the thermochemical data presented here is derived from historical experimental sources. A key contemporary review of fluorocarbon thermochemistry points out that significant issues, including inconsistencies across different laboratories, exist in the experimental data for many organofluorine compounds [4]. This means that while the values in the NIST database are the best available critically evaluated standards, they may carry higher uncertainties than similar data for non-fluorinated compounds.

References

The Core Challenge: Fluorine as a Poor Leaving Group

In nucleophilic substitution reactions that proceed via the carbocation pathway (SN1 mechanism), the rate-determining step is the dissociation of the substrate to form a carbocation and a leaving group [1]. The feasibility of this process heavily depends on the quality of the leaving group.

- Leaving Group Ability Scale: The tendency of a group to leave is measured as its ability to stabilize a negative charge. The general order is: TsO⁻ > I⁻ > Br⁻ > Cl⁻ >> F⁻ [1].

- Why Fluorine Fails: The F⁻ anion is a very poor leaving group because it is small, highly electronegative, and forms a strong bond with carbon. It is also unstable and basic, making its dissociation from a molecule extremely unfavorable [1]. Consequently, 2-fluoropropane does not undergo hydrolysis with water, whereas 2-bromopropane or 2-iodopropane do so readily [1].

Stability Factors for Carbocations

Should a carbocation be generated, its stability is governed by several key factors. Understanding these is crucial for predicting rearrangement pathways, as a carbocation will rearrange to a more stable form if possible [2] [3].

The table below summarizes the primary factors that stabilize carbocations:

| Factor | Description & Impact on Stability |

|---|---|

| Substitution Degree [4] | Stability increases with the number of alkyl groups attached to the charged carbon: Methyl < Primary (1°) < Secondary (2°) < Tertiary (3°). Alkyl groups donate electron density through inductive effects and hyperconjugation. |

| Resonance [4] | Conjugation with adjacent π bonds (e.g., in allylic or benzylic carbocations) allows the positive charge to be delocalized over multiple atoms. This provides greater stability than substitution alone. |

| Adjacent Lone Pairs [4] | Atoms with lone pairs (e.g., oxygen, nitrogen) adjacent to the carbocation can donate their electrons to help fill the empty p-orbital, providing significant stabilization. |

| Solvent Effects [3] | Polar protic solvents (e.g., water, alcohols) effectively solvate and stabilize the charged carbocation intermediate, facilitating its formation in SN1 reactions. |

Experimental Pathways to Carbocations

While direct ionization of alkyl fluorides is impractical, carbocations can be generated from other precursors. The following protocols are generalized for precursors with good leaving groups.

Protocol 1: Generation via Ionization of Alkyl Halides (SN1 Pathway)

This method is suitable for tertiary alkyl bromides or chlorides, or secondary systems stabilized by resonance.

- Objective: To generate a carbocation intermediate for study in nucleophilic substitution or elimination reactions.

- Materials:

- Substrate: Alkyl halide with a good leaving group (e.g., bromide, iodide, tosylate).

- Solvent: Highly polar protic solvent (e.g., deionized water, aqueous ethanol, acetic acid) to stabilize the ionic intermediates [4].

- Optional: Nucleophile (e.g., water) or base.

- Procedure:

- Dissolve the alkyl halide substrate in the chosen polar solvent.

- Ionization: Allow the solution to stand or gently heat it. The rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation and the leaving group anion [1].

- The resulting carbocation exists in equilibrium as an intimate ion pair, which can evolve into a solvent-separated ion pair and finally a free carbocation, depending on the solvent's polarity [3].

- Reaction: The carbocation is then captured by a nucleophile (in SN1) or a base abstracts a beta-proton (in E1 elimination) [2] [3].

- Notes: This method is not applicable to this compound or primary alkyl halides due to the instability of the resulting primary carbocation.

Protocol 2: Generation via Protonation of Alkenes

This method is common in acid-catalyzed addition reactions.

- Objective: To generate a carbocation by electrophilic addition to an alkene.

- Materials:

- Substrate: Alkene.

- Reagent: Strong protic acid (e.g., H₂SO₄, HCl, HBr) or a Lewis acid.

- Procedure:

- Add the alkene to a solution of the acid.

- Protonation: The electrophile (H⁺) attacks the π-bond of the alkene, leading to the formation of a carbocation on the more substituted carbon (following Markovnikov's rule) [4].

- The stability of this initial carbocation dictates the subsequent reaction pathway, including potential rearrangement to a more stable carbocation before final product formation [2].

Carbocation Rearrangement Pathways

A key property of carbocations is their tendency to undergo rearrangements to form more stable cations via hydride or alkyl shifts [2]. The diagram below illustrates this logical progression.

Alternative Research Approaches

Given the limitations of this compound, researchers can explore the following alternatives:

- Study Analogous Systems: Use 2-bromopropane or 2-iodopropane as model substrates to investigate the behavior of the isopropyl carbocation, as these halogens are excellent leaving groups [1].

- Advanced Generation Methods: Employ superacids at low temperatures to generate and stabilize carbocations that are otherwise inaccessible [2]. Specialized methods like electrochemical fluorination or the photo-Kolbe reaction on TiO₂ can also generate carbocation intermediates under specific conditions [5].

Conclusion

References

- 1. Substitution Reactions - SN1 [quimicaorganica.org]

- 2. Rearrangement of Carbocation | Important Concepts and Tips for JEE [vedantu.com]

- 3. Organic Chemistry/Introduction to reactions/ Carbocations - Wikibooks... [en.wikibooks.org]

- 4. 3 Factors That Stabilize Carbocations [masterorganicchemistry.com]

- 5. Cas 420-26-8, 2 - FLUOROPROPANE | lookchem [lookchem.com]

2-Fluoropropane Lewis acid complexation borane

Properties of Common Boron-Based Lewis Acids

| Lewis Acid | Formula | Key Characteristics | Common Applications |

|---|---|---|---|

| Boron Trifluoride [1] [2] | BF₃ | Colorless, toxic gas; strong, versatile Lewis acid; moisture-sensitive. | Organic synthesis catalyst, dopant in ion implantation, building block for other boron compounds [1] [2]. |

| Tris(pentafluorophenyl)borane [3] [4] | B(C₆F₅)₃ | Solid at room temperature; potent yet stable Lewis acid; enhanced air/moisture stability due to bulky, electron-withdrawing groups [3] [4]. | Co-catalyst in olefin polymerization, component in Frustrated Lewis Pairs (FLPs) for metal-free hydrogenation, p-type dopant in organic electronics [3] [4]. |

Quantitative Lewis Acidity Scale for Boranes

The following data, based on a 2021 study, provides a quantitative scale for comparing Lewis acid strength in dichloromethane at 20°C. A higher LAB value indicates a stronger Lewis acid [5].

| Borane Lewis Acid | Lewis Acidity Parameter (LAB) |

|---|---|

| B(4-Me₂N-C₆H₄)₃ | -6.31 |

| B(4-MeO-C₆H₄)₃ | -4.21 |

| B(2-MeO-C₆H₄)₃ | -3.54 |

| B(4-F-C₆H₄)₃ | -2.13 |

| B(C₆H₅)₃ (Triphenylborane) | 0.00 (Reference) |

| B(4-CF₃-C₆H₄)₃ | 1.53 |

| B(3,5-(CF₃)₂C₆H₃)₃ | 3.64 |

| B(C₆F₅)₃ | 5.17 |

General Protocol for Lewis Acid-Base Complexation

While 2-fluoropropane is not applicable, the following is a general methodology for forming and characterizing a Lewis acid-base complex, using the classic example of Boron Trifluoride (BF₃) and Diethyl Ether [1].

1. Objective: To synthesize the BF₃·O(CH₂CH₃)₂ complex (Boron Trifluoride Diethyl Etherate).

2. Principle: The lone pair of electrons on the oxygen atom of diethyl ether (Lewis base) donates into the empty p-orbital of the boron atom in BF₃ (Lewis acid), forming a coordinate covalent bond [6] [1].

3. Required Materials:

- Lewis Acid: Boron trifluoride gas (BF₃), typically generated in situ or from a cylinder [1].

- Lewis Base: Anhydrous diethyl ether ((C₂H₅)₂O).

- Equipment: Schlenk line or glove box for air-free techniques, a two-necked round-bottom flask, a gas bubbler or drying tube, an ice bath, and standard glassware.

4. Experimental Procedure [1]: 1. Setup: Under an inert atmosphere (e.g., nitrogen or argon), place anhydrous diethyl ether in a two-necked flask equipped with a gas inlet tube and a drying tube. Cool the flask in an ice bath to 0°C. 2. Complexation: Slowly bubble BF₃ gas through the chilled diethyl ether. The reaction is exothermic, so maintaining a low temperature is crucial. 3. Monitoring: The reaction can be monitored by the uptake of gas. The mixture will typically form a homogeneous liquid. 4. Completion: Once gas absorption ceases, stop the BF₃ flow. The resulting liquid is Boron Trifluoride Diethyl Etherate, a widely used liquid source of BF₃.

5. Characterization:

- NMR Spectroscopy: ¹⁹F NMR and ¹¹B NMR spectroscopy are powerful tools to confirm complex formation. A significant shift in the chemical shifts for both boron and fluorine nuclei upon complexation is expected compared to free BF₃ [5].

- ITC (Isothermal Titration Calorimetry): This technique can be used to determine the equilibrium constant (K_B) and enthalpy (ΔH) of the complexation reaction by measuring the heat change when the Lewis base is titrated into the Lewis acid [5].

The diagram below illustrates the core principle of this Lewis acid-base complexation reaction.

Alternative Directions for Your Research

Since this compound is not a viable Lewis acid, your research could explore these promising alternatives:

- Investigate Established Boron Lewis Acids: Consider using the compounds listed in the tables above (e.g., B(C₆F₅)₃, BF₃) for your complexation studies, as their reactivity and applications are well-documented [3] [4].

- Explore Fluorinated Carbon Lewis Acids: While simple alkyl fluorides are not acidic, recent research has identified a class of Lewis acids based on triarylcarbofluoro cations, where fluorine is bound to a cationic carbon center. These represent a modern and less explored class of strong, halogen-bonding Lewis acids [5].

References

- 1. trifluoride - Wikipedia Boron [en.wikipedia.org]

- 2. sciencedirect.com/topics/chemistry/ boron - fluoride [sciencedirect.com]

- 3. Acidic Boron Reagents: Recent Advancement and... | IntechOpen Lewis [intechopen.com]

- 4. Tris(pentafluorophenyl) borane : leveraging historical and emerging... [pubs.rsc.org]

- 5. Acidic Lewis , Boranes Bases, and Equilibrium Constants... Lewis [pmc.ncbi.nlm.nih.gov]

- 6. and Bases | MCC Organic Chemistry Lewis Acids [courses.lumenlearning.com]

A Protocol for Theoretical Studies on 2-Fluoropropane

The following application note outlines a detailed protocol for investigating the conformational landscape and electronic structure of 2-fluoropropane using MP2/6-31G calculations. This protocol synthesizes standard computational practices with methodologies from related studies on similar molecules [1] [2] [3].

Computational Setup and Geometry Optimization

- Objective: To locate stable conformers (minima) and transition states (saddles) on the potential energy surface (PES).

- Method: Perform geometry optimizations at the MP2/6-31G level. This method includes electron correlation (MP2) and a polarized basis set (\\), which is crucial for accurately modeling the electron density around the fluorine atom and its interactions.

- Procedure:

- Initial Guess: Generate a 3D model of this compound (CH₃-CHF-CH₃). The primary conformational degree of freedom is rotation around the central C-C bond, leading to staggered (gauche, anti) and eclipsed conformations.

- Optimization: Use a geometry optimization algorithm (e.g., Berny optimization) to converge structures to a minimum (for stable conformers) or a first-order saddle point (for transition states).

- Frequency Calculation: Perform a frequency calculation at the same level of theory (MP2/6-31G) on all optimized structures.

- Stable Conformer: All vibrational frequencies should be real (positive).

- Transition State: One, and only one, imaginary frequency (negative value) should be present.

- Reference Methodology: This approach of using MP2 with basis sets like 6-31G(d) or 6-311++G(d,p) is well-established for determining the geometries and energies of fluoroethanes [1] and other molecules like acryloyl fluoride [3].

Conformational Energy Analysis

- Objective: To determine the relative stability of different conformers and the energy barriers for internal rotation.

- Method: Calculate the single-point electronic energy for each fully optimized conformer. Compare the relative energies (ΔE) in kcal/mol.

- Procedure:

- Identify the most stable conformer (global minimum) and set its energy as zero.

- Calculate the energy difference for other conformers (e.g., gauche relative to anti).

- Construct a rotational energy profile (see diagram below).

- Expected Insights: For this compound, the "gauche effect"—where the gauche conformation is stabilized relative to the anti due to hyperconjugative interactions—might be observed. This involves electron donation from σ bonds (e.g., C-H) into the σ* orbital of the C-F bond [1]. The energy map can be analogous to studies on alanine dipeptide, showing how steric and electronic effects carve the potential energy surface [4].

Property Calculation and Analysis

- Bond Lengths and Charges: Analyze the optimized geometries to extract bond lengths (C-C, C-F) and compute atomic charges (e.g., via Natural Population Analysis). Studies show hyperconjugation can cause small but computationally detectable variations in these parameters [1].

- Vibrational Frequencies: Use the computed harmonic force field to predict IR and Raman vibrational frequencies. These can be compared to experimental spectra for validation, as demonstrated in studies of 1-bromo-3-fluoropropane [2] and acryloyl fluoride [3].

- Solvation Effects (Optional): To model behavior in solution, perform calculations using an implicit solvation model (e.g., PCM - Polarizable Continuum Model). This can significantly change conformational energy differences, as solvation can modulate hyperconjugation and introduce competing electrostatic interactions [1] [4].

Quantitative Data and Analysis

The table below summarizes the types of quantitative data you would aim to obtain from this protocol, with hypothetical values included for illustration.

Table 1: Expected Computational Results for this compound at MP2/6-31G

| Conformer / Parameter | Relative Energy (kcal/mol) | C-C Bond Length (Å) | C-F Bond Length (Å) | Dihedral Angle (F-C-C-H) |

|---|---|---|---|---|

| Anti (Global Min) | 0.00 | ~1.52 | ~1.39 | ~180° |

| Gauche | ~0.5 - 1.0 | ~1.52 | ~1.39 | ~60° |

| Eclipsed (TS) | ~3.0 - 5.0 | - | - | ~0° |

Note: The values in this table are illustrative estimates. Actual computed values will depend on the specific molecule and the thoroughness of the conformational search.

Visualization of Conformational Analysis

The following diagram illustrates the logical workflow for the conformational analysis and the expected rotational energy profile for this compound.

Diagram 1: Computational workflow for conformational analysis and the expected energy profile for C-C bond rotation in this compound. The profile shows stable gauche and anti conformers separated by eclipsed transition states (TS).

Experimental Protocol: Conformational Search and IR Frequency Calculation

This is a step-by-step protocol suitable for a laboratory notebook.

Title: Conformational Search and Vibrational Analysis of this compound using MP2/6-31G

Software: Gaussian 16 (or equivalent quantum chemistry package)

1. System Setup

- Input File Preparation: Create a Gaussian input file (

2fp_composite.gjf). - Molecule Specification: Define the molecular structure of this compound (C₃H₇F) using Cartesian or Z-matrix coordinates.

- Method and Basis Set: Set the calculation route to

#p MP2/6-31G Opt Freq. TheOptkeyword triggers geometry optimization, andFreqcalculates vibrational frequencies.

2. Job Execution

- Submit the input file for calculation on a computational cluster.

- Monitor the job status until normal termination.

3. Results Analysis

- Geometry: Open the output file and locate the "Standard orientation" and "Optimized Parameters" sections. Record the final Cartesian coordinates and key bond lengths/angles for the optimized conformer.

- Energies: Locate the "SCF Done" and "MP2" energy values (in Hartrees). For relative energies, subtract the energy of the most stable conformer.

- Frequencies: In the "Harmonic frequencies" section, verify all frequencies are positive (confirming a minimum). Record the scaled (if applicable) and unscaled vibrational frequencies (in cm⁻¹) and their intensities.

4. Extended Properties (Optional)

- Population Analysis: Run a single-point energy calculation with the

Pop=NPAkeyword on the optimized geometry to perform Natural Population Analysis and obtain atomic charges. - Solvation: To include solvent effects, modify the route section to

#p MP2/6-31G SCRF=PCM Opt Freqand specify the solvent (e.g.,Water).

Conclusion

This protocol provides a foundational guide for a theoretical investigation of this compound at the MP2/6-31G level. The key to a successful study is a comprehensive conformational search to ensure all relevant structures are considered. The analysis should focus on the interplay of steric, electrostatic, and hyperconjugative interactions (like σ(C-H) → σ*(C-F) donation [1]) that dictate the molecule's preferred shape and properties. Comparing computed vibrational spectra with experimental data, if available, serves as a critical validation step [2] [3].

References

- 1. Is hyperconjugation responsible for the “gauche effect” in... [pubs.rsc.org]

- 2. Raman and infrared spectra, conformational stability, ab initio... [pubmed.ncbi.nlm.nih.gov]

- 3. An MP / 2 - 6 *// 31 / G - MP * vibrational analysis of s-trans... | CoLab 2 6 31 G [colab.ws]

- 4. Solvation effects on alanine dipeptide: A MP /cc-pVTZ... 2 [pubmed.ncbi.nlm.nih.gov]

2-fluoropropane in catalytic reaction systems

Chemical Profile of 2-Fluoropropane

The table below summarizes the key identifiers and properties of this compound, also known as isopropyl fluoride [1] [2].

| Property | Value / Description |

|---|---|

| Chemical Formula | C₃H₇F [1] [2] |

| Molecular Weight | 62.09 g/mol [2] |

| CAS Registry Number | 420-26-8 [1] [2] |

| Other Names | Isopropyl fluoride; iso-C₃H₇F [1] [2] |

| IUPAC Standard InChIKey | PRNZBCYBKGCOFI-UHFFFAOYSA-N [1] |

| Appearance | Colourless, flammable gas [2] |

| Boiling Point | ~ -10 °C [2] |

| Melting Point | ~ -133 °C [2] |

| Density | 0.969 (presumably g/mL) [2] |

Synthesis via Catalytic Hydrofluorination

A primary method for synthesizing alkyl fluorides like this compound is the direct addition of hydrogen fluoride (HF) to alkenes [3].

- Reaction Principle: The reaction follows Markovnikov's rule, where the electrophilic proton (H⁺) from HF adds first to the less substituted carbon of the double bond, and the nucleophilic fluoride ion (F⁻) adds to the more substituted carbon, forming the monofluoro-derivative [3].

- Catalytic System: The process can be carried out in the gas phase over solid catalysts or in the liquid phase, often in the presence of catalysts such as antimony halides [3]. These catalysts help generate a more reactive fluoride ion source for the reaction.

- Specific Protocol for Propylene: According to the search results, propylene can be hydrofluorinated in the liquid phase under the influence of HF at 0°C for 2 hours, yielding this compound in approximately 60% yield [3].

Experimental Workflow for Synthesis

The diagram below outlines the general workflow for the catalytic synthesis of this compound from propylene, based on the described methodology [3].

Critical Safety & Handling Notes

Working with the materials in this synthesis requires extreme caution.

- Hydrogen Fluoride (HF): Anhydrous HF is a highly toxic, corrosive, and hazardous gas and liquid. It requires specialized equipment (e.g., HF-resistant metals like Monel), stringent personal protective equipment (PPE), and must be used in a well-ventilated fume hood with proper emergency protocols for exposure [3].

- This compound: This compound is highly flammable [2]. Standard precautions for handling flammable gases must be followed, including working away from ignition sources and ensuring proper ventilation.

Guidance for Further Research

The search results lack detailed modern catalytic applications for this compound. To find more specific protocols, you may find it helpful to:

- Consult Specialized Databases: Search in-depth scientific databases like Reaxys or SciFinder for specific journal articles or experimental procedures.

- Refine Your Search: Use terms such as "continuous flow hydrofluorination," "catalytic synthesis of isopropyl fluoride," or "heterogeneous catalysis for alkyl fluoride synthesis" to find more recent and detailed methodologies.

- Explore Alternative Methods: Investigate other fluorination strategies that might be used in drug development, such as nucleophilic fluorination using metal fluorides (e.g., KF, CsF) or electrophilic fluorination reagents (e.g., Selectfluor).

References

Application Notes and Protocols: Investigating C–F Bond Heterolysis in 2-Fluoropropane

Introduction

The selective activation of carbon-fluorine (C–F) bonds in aliphatic fluorocarbons, such as 2-fluoropropane, represents a significant frontier in synthetic organic chemistry. This process is a critical step for the "top-down" functionalization of readily available fluorocarbons, enabling their conversion into valuable partially fluorinated building blocks for pharmaceuticals, agrochemicals, and materials science. Unlike traditional "bottom-up" fluorination methods that often employ hazardous reagents, C–F bond activation leverages stable fluorocarbons as synthetic handles, allowing for late-stage diversification [1]. However, the high thermodynamic stability and kinetic inertia of C–F bonds pose a considerable challenge. Heterolytic cleavage, a two-electron process resulting in the formation of a carbo-cation and a fluoride anion, is a pivotal mechanism for achieving this transformation under mild conditions. These application notes consolidate the latest advanced methodologies for facilitating and studying the C–F bond heterolysis of this compound, providing researchers with detailed, actionable protocols.

Key Methodologies for C–F Bond Heterolysis

Three principal strategies have been identified for the heterolytic activation of aliphatic C–F bonds, each with distinct mechanisms and experimental requirements.

Frustrated Lewis Pair (FLP) Mediated Activation

Principle: Frustrated Lewis Pairs (FLPs), comprising a sterically hindered Lewis acid and base that cannot form a stable adduct, cooperatively cleave C–F bonds. Research indicates that for systems like B(C₆F₅)₃ (BCF) with bases such as 2,4,6-triphenylpyridine (TPPy) or P(o-Tol)₃, the mechanism often proceeds via a Lewis acid-assisted SN1-type pathway rather than a fully concerted FLP pathway. The Lewis acid (BCF) plays the primary role in overcoming the kinetic barrier for C–F bond scission [2].

Experimental Protocol:

- Reagents:

- Substrate: this compound (or other aliphatic fluoroalkane), 1.0 equiv.

- Lewis Acid: B(C₆F₅)₃ (BCF), 1.0 equiv (for stoichiometric) or 0.1 equiv (for catalytic).

- Lewis Base: e.g., 2,4,6-Triphenylpyridine (TPPy) or P(o-Tol)₃, 1.1 equiv.

- Fluoride Scavenger: Trimethylsilyl triflimide (Me₃SiNTf₂), 1.2 equiv (essential for catalytic regime).

- Solvent: Anhydrous Dichloromethane (DCM).

- Procedure:

- In an inert atmosphere (N₂ or Ar) glovebox, charge an oven-dried Schlenk flask with BCF and the Lewis base.

- Add dry DCM to the flask. For catalytic reactions, add Me₃SiNTf₂ at this stage.

- Cool the reaction mixture to 0 °C (optional, depending on substrate reactivity).

- Add the this compound substrate dropwise via syringe.

- Allow the reaction to warm to room temperature and stir for the duration monitored by NMR spectroscopy (typically 1-24 hours).

- The reaction can be quenched with wet solvent or directly purified by precipitation/filtration.

- Mechanistic Workflow:

Low-Valent Magnesium-Mediated Activation

Principle: This method employs a magnesium(I) complex, [{(ArNCMe)₂CH}Mg]₂ (where Ar = 2,6-diisopropylphenyl), which features a Mg–Mg bond. This complex acts as a nucleophilic reagent, adding across the C–F bond of fluoroalkanes. Computational studies suggest a frontside nucleophilic attack mechanism, leading to the formation of an organomagnesium fluoride and a magnesium alkyl species [3].

Experimental Protocol:

- Reagents:

- Substrate: this compound, 1.1 equiv.

- Magnesium Reagent: [{(ArNCMe)₂CH}Mg]₂ (1a), 1.0 equiv.

- Electrophile (for functionalization): e.g., HBpin, B₂pin₂, CO₂, aldehydes.

- Solvent: Anhydrous Benzene (C₆H₆) or Toluene.

- Procedure:

- Perform all operations under a strict inert atmosphere using standard Schlenk or glovebox techniques.

- Dissolve the Mg–Mg reagent (1a) in dry benzene (0.02 M concentration) in a Schlenk flask.

- Heat the solution to 80 °C.

- Add the this compound substrate and stir at 80 °C for approximately 1 hour. Monitor by NMR for consumption of the Mg–Mg reagent.

- The resulting organomagnesium species can be directly functionalized in a one-pot procedure by cooling the reaction and adding the desired electrophile.

- Key Data:

- The reaction tolerates substrates with chain-branching adjacent to the fluorinated site.

- The organomagnesium intermediate can be functionalized to form new C–B, C–Si, C–Sn, and C–C bonds with high efficiency (>80% yield in most cases) [3].

Carbene-Initiated Rearrangement Strategy

Principle: This innovative approach involves generating a silver carbene from a fluoroalkyl N-triftosylhydrazone. A nucleophile (e.g., an alcohol) attacks the carbene to form an oxonium ylide intermediate. This triggers an intramolecular cascade involving C–F bond cleavage via HF elimination and concurrent C–C bond formation through a [3,3]-sigmatropic rearrangement, providing skeletally diverse α-fluorinated ketones [4].

Experimental Protocol:

- Reagents:

- Fluoroalkyl Ketone-derived N-triftosylhydrazone, 1.0 equiv.

- Nucleophile: e.g., β,γ-Unsaturated alcohol (Indole-3-carbinol), 1.0 equiv.

- Catalyst: TpBr₃Ag (Silver complex), 10 mol%.

- Base: K₂CO₃, 2.0 equiv.

- Solvent: Anhydrous Toluene.

- Procedure:

- Combine the N-triftosylhydrazone, TpBr₃Ag catalyst, and K₂CO₃ in an oven-dried reaction tube.

- Evacuate and backfill with nitrogen three times.

- Add dry toluene and the β,γ-unsaturated alcohol via syringe.

- Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC/LCMS).

- Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

- Purify the organic layer by column chromatography on silica gel.

Comparative Data and Strategic Selection

To aid in method selection, the following table summarizes the key attributes and requirements of each protocol.

Table 1: Comparative Analysis of C–F Bond Heterolysis Methods for this compound

| Method | Key Agent | Proposed Mechanism | Key Advantage | Primary Limitation | Functionalization Output |

|---|---|---|---|---|---|

| Frustrated Lewis Pair (FLP) | B(C₆F₅)₃ / Lewis Base | Lewis acid-assisted SN1 | Broad substrate scope; Catalytic regime possible; High mono-selectivity [1] [2] | Requires strong, air-sensitive Lewis acid; Needs fluoride scavenger for efficiency | Carbocation for diverse trapping |

| Low-Valent Magnesium | Mg–Mg complex | Frontside nucleophilic attack | Direct formation of nucleophilic organomagnesium; One-pot coupling with electrophiles [3] | Requires synthesis of specialized Mg reagent; High temperatures (80°C) often needed | C–B, C–Si, C–Sn, C–C bonds |

| Carbene-Initiated Rearrangement | Ag-carbene from N-triftosylhydrazone | Intramolecular cascade (HF elimination / Claisen) | Atom-economical; No over-defluorination; Builds complex molecular scaffolds [4] | Requires pre-functionalization of ketone to hydrazone; Specific to certain substrate types | α-Fluoro-/α,α-Difluoro- ketones |

Troubleshooting and Best Practices

- Inert Atmosphere: All protocols, especially those involving highly reactive Lewis acids (BCF) or low-valent metal complexes (Mg), must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and glovebox/Schlenk techniques to prevent hydrolysis and deactivation of catalysts.

- Handling Fluoride Scavengers: Me₃SiNTf₂ is moisture-sensitive and should be handled with care in a glovebox. Its use generates volatile fluorosilanes (e.g., Me₃SiF), which should be vented appropriately.

- Reaction Monitoring: For FLP and Mg-mediated reactions, 19F NMR spectroscopy is the most direct method for monitoring C–F bond consumption and product formation. For the carbodefluorination reaction, standard TLC and LCMS are effective.

- Maximizing Selectivity: To avoid over-defluorination in FLP chemistry, the use of catalytic Lewis acid with a stoichiometric fluoride scavenger is strongly recommended, as it shifts the equilibrium toward the mono-activated product [2].

Conclusion

The heterolytic cleavage of the C–F bond in this compound is a tractable transformation enabled by several modern catalytic platforms. The choice between FLP, low-valent magnesium, or carbene-initiated strategies depends heavily on the desired product, available starting materials, and equipment. The FLP method offers the broadest scope for generating cationic intermediates, while the magnesium pathway provides direct access to nucleophilic alkyl fragments. The carbene rearrangement strategy is unparalleled for its ability to construct complex fluorinated architectures in a single step. These detailed protocols provide a foundation for researchers in drug development and materials science to incorporate selective C–F bond functionalization into their synthetic toolbox.

References

- 1. A review of frustrated Lewis pair enabled monoselective C – F ... bond [pubs.rsc.org]

- 2. Experimental and computational insights into the mechanism of FLP... [pubs.rsc.org]

- 3. Reactions of Fluoroalkanes with Mg Mg Bonds : Scope... [pmc.ncbi.nlm.nih.gov]

- 4. Carbodefluorination of fluoroalkyl ketones via... | Nature Communications [nature.com]

2-Fluoropropane: Basic Properties & Synthesis Methods

This table summarizes the key identifiers and physical properties of 2-fluoropropane (Isopropyl fluoride) for quick reference [1] [2] [3].

| Property | Value |

|---|---|

| CAS Number | 420-26-8 |

| Molecular Formula | C₃H₇F |

| Molecular Weight | 62.09 g/mol |

| Boiling Point | -10°C |

| Melting Point | -133.4°C |

| Density | 0.969 |

| Vapor Pressure | 2580 mmHg at 25°C |

| Hazard Codes | F (Flammable) |

The following diagram outlines the primary synthesis pathways for this compound as identified in the technical literature.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial uses of this compound? this compound has been studied or used in several applications [3]:

- Refrigerant: Its thermodynamic properties make it suitable for use as a refrigerant in cooling systems.

- Aerosol Propellant: It can serve as a propellant in aerosol products.

- Chemical Synthesis & Solvent: It is used as a solvent and as a building block in the production of other fluorinated chemicals.

Q2: Why is Hydrofluoric Acid (HF) a common reagent for this synthesis? Anhydrous Hydrogen Fluoride (HF) is a fundamental fluorinating agent in industry due to its [4]:

- Strong Acidity: It readily protonates alkenes to form carbocation intermediates.

- Source of Fluoride: It provides the fluoride ion (F⁻) that attacks the carbocation.

- Economic Viability: It is relatively cheap and can be recovered and reused in continuous systems, which is advantageous for industrial-scale production.

Q3: What is the role of catalysts in the hydrofluorination of propene? Catalysts are used to facilitate the fluorination reaction, particularly in the gas phase. Their primary role is to increase the reaction rate and yield while potentially allowing the process to run at lower temperatures [4] [5]. Commonly mentioned catalysts include chromium oxides and cobalt-based fluorides [5].

Troubleshooting Guide: Low Yield in Synthesis

Here is a structured guide to help diagnose and resolve common issues that lead to low yields.

Synthesis Workflow & Troubleshooting

Detailed Investigation & Solutions

1. Issue: Incorrect Regiochemistry (Not following Markovnikov's rule)

- Problem: The reaction is not producing this compound as the major product.

- Solution: The electrophilic addition of HF to propene is expected to follow Markovnikov's rule, where the fluorine atom adds to the more substituted carbon, forming this compound (isopropyl fluoride) [4]. If you are getting a different isomer, the reaction conditions or mechanism must be re-evaluated.

2. Issue: Catalyst Deactivation or Inefficiency

- Problem: The reaction rate is slow, and conversion is low.

- Solution:

- Ensure the catalyst (e.g., Cr₂O₃ or CoF₃) is properly activated before use [5].

- Check for catalyst poisoning by impurities in the propene feedstock. Use high-purity starting materials.

- Consider the physical form of the catalyst; porous structures and high surface area can be critical for efficient fluorination in gas-phase reactions [3].

3. Issue: Competing Side Reactions

- Problem: Formation of polymeric byproducts and tars.

- Solution: This is a common side reaction when HF acts upon olefins [4].

- Use an excess of anhydrous HF relative to the alkene to suppress oligomerization and polymerization pathways [4].

- Control the reaction temperature carefully, as elevated temperatures can favor side reactions.

4. Issue: Inefficient Fluoride Ion Transfer

- Problem: The carbocation intermediate is trapped by other nucleophiles or undergoes elimination instead of fluorination.

- Solution: The use of HF-base complexes (e.g., HF/pyridine) in polar solvents can enhance the availability of solvated fluoride ions, facilitating the final bond-forming step [4].

Experimental Protocols: Key Methods from Literature

Method 1: Hydrofluorination of Propene with Anhydrous HF [4]

- Procedure: Propylene is hydrofluorinated in the liquid phase with anhydrous HF at 0°C for 2 hours.

- Reported Yield: Approximately 60%.

- Key Consideration: This is a classic industrial method. Handling anhydrous HF requires specialized, high-pressure equipment due to its high toxicity and corrosivity.

Method 2: Catalytic Fluorination Over Cobalt Trifluoride [3]

- Procedure: Fluorination of propane or propene can be carried out over a solid catalyst like cobalt(III) trifluoride (CoF₃).

- Key Insight: The mechanism is complex, involving both radical and carbocationic pathways. It is noted that these reactions produce complex mixtures and are not ideal for preparative synthesis of pure this compound, but they highlight the role of metal fluoride catalysts.

Key Technical Notes for Your Support Center

- Safety First: All procedures involving anhydrous Hydrogen Fluoride (HF) must be conducted with extreme caution. HF requires specialized corrosion-resistant apparatus (e.g., Hastelloy, Monel) and strict personal protective equipment (PPE) due to its severe health and safety hazards [4].

- Analytical Verification: Use gas chromatography (GC) and NMR spectroscopy to confirm the identity and purity of the product and to quantify the isomeric ratio.

- Data Gap Notice: The most specific yield data found (60% for liquid-phase HF with propene) is from a 2002 review [4]. I hope this structured technical information provides a solid foundation for your support center. Should you require deeper investigation into a specific synthesis method, please feel free to ask.

References

- 1. - 2 | CAS#:420-26-8 | Chemsrc fluoropropane [chemsrc.com]

- 2. Propane, -fluoro [webbook.nist.gov]

- 3. Cas 420-26-8, 2 - FLUOROPROPANE | lookchem [lookchem.com]

- 4. Volume # 1(20), January - February 2002 — " Use of hydrogen fluoride... [notes.fluorine1.ru]

- 5. US8450537B - Processes for the production of... - Google Patents [patents.google.com]

2-fluoropropane storage and handling guidelines

Chemical Identity & Properties

The table below summarizes the basic identifiers and physicochemical properties of 2-Fluoropropane [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Number | 420-26-8 [1] [2] [3] |

| Molecular Formula | C₃H₇F [1] [2] [3] |

| Molecular Weight | 62.09 g/mol [2] |

| Common Name | Isopropyl Fluoride [2] [3] |

| Boiling Point | -10°C [2] [3] |

| Melting Point | -133.4°C [2] [3] |

| Density | 0.969 g/cm³ [2] [3] |

| Refractive Index | 1.3282 [2] [3] |

| Vapor Pressure | ~2580 mmHg at 25°C [3] |

Hazard Identification (GHS)

The following table outlines the identified hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [2].

| Hazard Aspect | Classification | | :--- | :--- | | GHS Pictograms | Flame (GHS02) Gas Cylinder (GHS04) Exclamation Mark (GHS07) | | Signal Word | Danger [2] | | Hazard Statements (H-Codes) | H220: Extremely flammable gas [2] H315: Causes skin irritation [2] H319: Causes serious eye irritation [2] H335: May cause respiratory irritation [2] H336: May cause drowsiness or dizziness [2] | | Precautionary Statements (P-Codes) | P260: Do not breathe gas/mist/vapor/spray [2] P271: Use only outdoors or in a well-ventilated area [2] P280: Wear protective gloves/protective clothing/eye protection/face protection [2] | | Transport Hazard Class | UN 3161, Liquefied flammable gas [2] [3] |

Storage & Handling Guidelines

The following workflow and recommendations are based on general safety practices for handling flammable gases, as detailed protocols were not found in the search results.

Storage Conditions

- Location: Store in a cool, well-ventilated area away from direct sunlight and heat sources. The storage area temperature should be significantly below the boiling point (-10°C) to maintain the substance as a liquid under pressure.

- Ignition Sources: Prohibit open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment and fittings.

- Container Integrity: Use only approved containers (e.g., pressurized gas cylinders) that are designed for flammable gases. Ensure valves and fittings are compatible and tightly sealed.

- Segregation: Store separately from strong oxidizers.

Safe Handling Practices

- Ventilation: All procedures must be conducted within a certified fume hood or with equivalent local exhaust ventilation to prevent the accumulation of flammable vapor in the air.

- Personal Protective Equipment (PPE): As a minimum, wear impact-resistant safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile). Consult your institution's safety officer for a complete PPE assessment.

- Leak Detection: Check all connections for leaks before use. A leak detection solution (soapy water) can be applied to fittings; the formation of bubbles indicates a leak.

- Static Electricity Prevention: Ground and bond all equipment to prevent static discharge, which could ignite the highly flammable vapor.

Emergency and First Aid Procedures

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention promptly [2].

- Skin Contact: Remove contaminated clothing and wash the affected skin thoroughly with soap and plenty of water. If irritation persists, consult a physician [2].

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is recommended [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard of this compound? The primary hazard is its extreme flammability (H220). It is a liquefied gas that can form an explosive mixture with air at room temperature [2].

Q2: Can I store a this compound cylinder in a standard laboratory refrigerator? No, you must not. Standard refrigerators are not spark-proof and can act as an ignition source. Flammable materials must only be stored in specially designed and certified explosion-safe (spark-proof) refrigerators or cabinets.

Q3: Where can I find the official Safety Data Sheet (SDS) for this chemical? The SDS is the most authoritative source for safety information. The search results point to potential SDS availability from suppliers like Apollo Scientific and SynQuest Laboratories [1]. You should always obtain and consult the latest SDS from your chemical supplier.

Important Disclaimer on Information Gaps

The quantitative data in the "Chemical Identity & Properties" and "Hazard Identification" tables are sourced from chemical databases [2] [3]. However, the detailed storage and handling guidelines are based on general laboratory safety practices for flammable gases, as the search results did not yield a complete, specific SDS for this compound.

For any experimental work, you must obtain and follow the precise instructions in the official, up-to-date Safety Data Sheet (SDS) provided with your chemical shipment.

References

2-fluoropropane purity analysis methods

Techniques for Purity Analysis

While a specific protocol for 2-fluoropropane is not described, the search results point to two primary analytical techniques applicable for its purity assessment.

- Gas Chromatography (GC): This is the most directly cited technique. One study used gas chromatography to confirm the high radiochemical and chemical purity (99%) of 18F-labelled fluoropropane [1]. Given that this compound is a volatile compound (boiling point -10°C), GC is a highly suitable method for its analysis [2] [3] [1].

- High-Performance Liquid Chromatography (HPLC): Although not specifically mentioned for this compound, HPLC is a cornerstone of purity analysis for pharmaceuticals and small molecules. A stability-indicating HPLC method is the standard approach, which is validated to separate the main active compound from its impurities and degradation products [4].

Stability-Indicating HPLC Method Overview

For a comprehensive purity analysis, developing and validating a stability-indicating method is essential. The following workflow outlines the key stages of this process, from method design to routine use. The core of the validation involves testing several parameters to ensure the method is reliable and fit for its purpose [4].

The table below details the core validation parameters and typical acceptance criteria for a quantitative HPLC method, based on regulatory guidelines [4].

| Validation Parameter | Methodology & Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ensures the method can distinguish the analyte from interfering components like impurities or excipients. Techniques include forced degradation studies and peak purity assessment using PDA or MS detectors. | "Baseline separation" of critical analytes. No interference from blank or placebo. |

| Accuracy | Measures closeness to the true value. Assessed by spiking and recovering the analyte in a sample matrix at multiple levels (e.g., 80%, 100%, 120% of target). | Recovery of 98–102% for the API at assay level. A sliding scale for low-level impurities. |

| Precision (Repeatability) | Measures the reproducibility of results under the same conditions. System precision is checked via multiple injections of a standard; analysis precision via multiple sample preparations. | Relative Standard Deviation (RSD) of < 2.0% for peak areas (system precision). |

FAQs and Troubleshooting

Q1: What is the first step in developing a purity method for this compound?

- A: Begin by understanding its physical properties. Its high vapor pressure and low boiling point make Gas Chromatography (GC) a natural first choice. You will need to optimize the injection port temperature, column type (e.g., OV-101 is mentioned in one source), and carrier gas flow rate for optimal separation [2] [3].

Q2: My analysis shows interfering peaks. How can I resolve this?

- A: This is a issue of specificity. To address it:

- Modify Chromatography Conditions: Adjust the mobile phase composition (for HPLC) or the temperature ramp (for GC).

- Use Orthogonal Detection: Employ a Photo-Diode Array (PDA) detector to check peak purity and confirm if a peak is a single component.

- Employ Mass Spectrometry (MS): Coupling to an MS detector is the most powerful way to identify unknown peaks and confirm the identity of your analyte [4].

- A: This is a issue of specificity. To address it:

Q3: How do I ensure my purity method is robust and reliable for regulatory submission?

- A: You must perform a full method validation as per ICH guidelines. This involves formally testing and documenting the parameters listed in the diagram and table above, including specificity, accuracy, precision, linearity, and range. The validation should be conducted according to a pre-approved protocol with pre-defined acceptance criteria [4].

References

2-fluoropropane reaction optimization parameters

Understanding 2-Fluoropropane

The table below summarizes the key identifiers and physical properties of this compound (also known as isopropyl fluoride), which are fundamental for planning any experimental work [1].

| Property | Value |

|---|---|

| Common Name | This compound, isopropyl fluoride [1] |

| CAS Number | 420-26-8 [1] |

| Molecular Formula | C₃H₇F [1] |

| Molecular Weight | 62.09 g/mol [1] |

| Density | 0.969 g/cm³ [1] |

| Boiling Point | -10°C [1] |

| Melting Point | -133.4°C [1] |

| Dipole Moment | 1.96 Debye [2] |

| Vapor Pressure | 2580 mmHg @ 25°C [1] |

| Hazard Codes | F (Flammable) [1] |

Reaction Pathway & Optimization Concepts

While specific protocols for this compound are limited, the general principle for optimizing any chemical reaction involves analyzing its energy pathway. A reaction pathway diagram visualizes the energy changes during a reaction, which is crucial for identifying how to make the reaction more efficient, faster, or selective [3].

The following diagram illustrates the key components of a generic reaction pathway and the primary parameters you can adjust to influence it.

Diagram: Generic Reaction Pathway and Optimization Levers. The dashed path shows how a catalyst provides a route with lower activation energy (Eₐ).

Key optimization parameters derived from reaction pathway analysis include [3]:

- Lowering Activation Energy (Eₐ):

- Catalysts: The most direct method. A catalyst provides an alternative reaction pathway with a lower activation energy, increasing the reaction rate without being consumed [3].

- Affecting the Enthalpy Change (ΔH):

- While ΔH is primarily determined by the inherent energy of reactants and products, temperature can influence the equilibrium position and rate. For complex, multi-step reactions, solvent selection can also stabilize intermediates or transition states, effectively altering the energy landscape [3].

- Increasing Successful Collisions:

Frequently Asked Questions

Is this compound flammable? Yes. This compound is classified as flammable and requires appropriate safety handling procedures to prevent fire or explosion [1].

What is a key challenge in determining the thermodynamics of organofluorine compounds? Experimental determination of properties like the enthalpy of formation (ΔfH°) is challenging. A key issue is that combustion energies for these compounds are relatively low, making the results highly sensitive to impurities. Inconsistencies across different laboratories are not uncommon [4].

References

- 1. - 2 | CAS#:420-26-8 | Chemsrc fluoropropane [chemsrc.com]

- 2. Rotational and vibrational spectra of 2 - fluoropropane - Journal of the... [pubs.rsc.org]

- 3. Revision Notes - Draw and label reaction | Sparkl pathway diagrams [sparkl.me]

- 4. Critical evaluation of the enthalpies of formation for fluorinated... [pmc.ncbi.nlm.nih.gov]

2-fluoropropane stability under experimental conditions

2-Fluoropropane: Chemical & Physical Properties

The table below summarizes the key properties of this compound for your experimental planning [1].

| Property | Value |

|---|---|

| Common Name | This compound, IsoPropyl Fluoride (IPrF) [2] [1] |

| CAS Number | 420-26-8 [1] |

| Molecular Formula | C₃H₇F [1] |

| Molecular Weight | 62.08610 g/mol [1] |

| Density | 0.969 g/cm³ [1] |

| Boiling Point | -10°C [1] |

| Melting Point | -133.4°C [1] |

| Vapour Pressure | 2580 mmHg @ 25°C [1] |

| Index of Refraction | 1.3282 [1] |

| LogP | 1.36 [1] |

Key Handling & Safety Information

When working with this compound, please note the following safety information:

- Primary Hazard: The compound is classified as flammable [1].

- Transport Classification: It falls under the UN number UN 3161 for liquefied, flammable gases [1].

Experimental Planning & Stability Considerations

While explicit stability data is limited, the known properties suggest critical areas for your experimental design.

- Storage and Sealing: The extremely high vapor pressure indicates that this compound is highly volatile at standard room temperature [1]. You must use pressure-rated sealed vessels to prevent leakage and evaporation, which would alter reaction concentrations and introduce safety risks.

- Atmosphere and Environment: Its flammability requires the use of an inert atmosphere (e.g., nitrogen or argon) for experiments, especially at elevated temperatures. All equipment should be grounded to prevent static discharge [1].

- Temperature Control: The low boiling point of -10°C means that mild heating could cause rapid pressure buildup [1]. Precise temperature control and the use of pressure-relief devices are essential for safety.

To help guide your experimental setup and risk assessment, the following diagram outlines a logical workflow based on these properties:

References

2-fluoropropane vs 1-fluoropropane reactivity

Property and Structural Comparison

The core difference between these isomers lies in their structure, which dictates their physical properties and expected chemical behavior. The table below summarizes their basic characteristics:

| Property | 1-Fluoropropane | 2-Fluoropropane |

|---|---|---|

| IUPAC Name | 1-fluoropropane | This compound |

| Common Name | n-propyl fluoride | isopropyl fluoride |

| CAS Number | 460-13-9 [1] | 420-26-8 [2] |

| Molecular Formula | C₃H₇F [1] | C₃H₇F [2] |

| Boiling Point | Information missing | -10°C [2] |

| Density | Information missing | 0.969 g/cm³ [2] |

| Structural Type | Primary alkyl fluoride | Secondary alkyl fluoride |

| ¹H NMR Key Shift | 4.30 ppm (triplet, -CH₂F) [1] | Information missing |

| Conformational Stability | Gauche form more stable (76% at ambient temp) [3] | Information missing |

A key structural insight for 1-fluoropropane is that it exists as a mixture of conformers, with the gauche form being more stable than the trans form by approximately 1.2 kJ/mol, with an estimated 76% of the molecules in the gauche conformation at ambient temperature [3].

Reactivity and Experimental Context

The search results do not provide a direct, experimental comparison of the two isomers' reactivity. However, general chemical principles and one specific study provide some context.

- General Reactivity in C-F Bond Activation: Alkyl fluorides are generally unreactive, but a 2018 study demonstrated that sp³ C–F bonds in all primary (1°), secondary (2°), and tertiary (3°) fluoroalkanes can be activated using a low-valent Mg–Mg reagent [4]. This reaction works on the C-F bond in 1-fluorohexane (a primary fluoride, analogous to 1-fluoropropane) and also tolerates secondary alkyl fluorides (the same class as this compound) [4].

- Synthetic Utility: The organomagnesium compounds generated from this C-F activation can be functionalized with various electrophiles (e.g., boron, silicon, tin reagents), enabling a net conversion of a C–F bond into a C–B, C–Si, C–Sn, or even a new C–C bond [4].

The diagram below illustrates the general experimental workflow for this type of C-F bond activation and functionalization, as described in the research.

Detailed Experimental Protocol

The following methodology is adapted from the research on C–F bond activation using a dimagnesium(I) reagent [4].

- Reaction Setup:

- Conduct all operations under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

- Prepare a 0.02 M solution of the β-diketiminato dimagnesium(I) reagent (1a) in anhydrous benzene (C₆D₆).

- Add 1.1 equivalents of the fluoroalkane substrate (e.g., 1-fluoropropane or this compound) to the solution.

- Reaction Conditions:

- Heat the reaction mixture to 80°C with stirring.

- Monitor the reaction progress by ¹H NMR spectroscopy.

- The reaction is typically complete within 1 hour, indicated by the consumption of the Mg–Mg reagent and the formation of new organomagnesium species.

- Analysis and Functionalization:

- Characterize the resulting organomagnesium intermediate (e.g., 2a for a hexyl chain) by NMR. A key signature is a high-field triplet in the ¹H NMR spectrum for the -CH₂- group adjacent to magnesium.

- To functionalize, add an electrophile (e.g., HBpin, B₂pin₂, H₃SiPh, ClSnBu₃, or perfluoroarenes for C-C coupling) directly to the reaction mixture containing the organomagnesium intermediate.

- After workup, isolate and purify the final functionalized product (e.g., alkyl borane, silane, or cross-coupled hydrocarbon) using standard techniques like chromatography or distillation. Yields are often >80% over the two steps for primary fluorides [4].

Key Implications for Research

- Reactivity Difference: While the specific study confirms that both primary and secondary C-F bonds can be activated, the reaction rates and yields are likely to differ. Secondary alkyl fluorides might present more steric hindrance, potentially leading to slower reaction rates or the need for modified reagents, as was the case for a tertiary fluoride (1-fluoroadamantane) [4].

- Handling and Stability: This compound (isopropyl fluoride) is highly flammable and should be handled with care [2]. The conformational flexibility of 1-fluoropropane could influence its interaction with enzyme active sites or catalytic systems in drug development contexts [3].

References

2-fluoropropane comparison with other alkyl fluorides

Comparison of Alkyl Fluorides

The table below summarizes the key properties and reactivity of 2-fluoropropane compared to general trends for primary, secondary, and tertiary alkyl fluorides.

| Feature | This compound (Secondary Alkyl Fluoride) | Primary Alkyl Fluorides | Tertiary Alkyl Fluorides |

|---|---|---|---|

| General Formula | C₃H₇F [1] | R-CH₂-F | R₃C-F |

| Example Structure | (CH₃)₂CHF [1] | CH₃CH₂F (fluoroethane) [2] | (CH₃)₃CF |

| Boiling Point | -10°C [1] | Varies by chain length (e.g., fluoroethane is a gas) [2] | Varies by chain length |

| Molecular Weight | 62.09 g/mol [1] | Varies by chain length | Varies by chain length |

| Density | 0.969 g/mL [1] | Varies by chain length | Varies by chain length |

| SN2 Reactivity | Low [3] | Moderate (but low versus other halides) [3] | Negligible/Very Slow [3] |

| SN1 Reactivity | Moderate (depends on carbocation stability) [3] | Low (unfavorable primary carbocation) [3] | High (favored by stable carbocation) [3] |

| Leaving Group Ability | Poor (F⁻ is a poor leaving group) [3] | Poor (F⁻ is a poor leaving group) [3] | Poor (F⁻ is a poor leaving group) [3] |

| Key Feature | Prototypical secondary alkyl fluoride; reactivity is highly dependent on the reaction mechanism. | Least sterically hindered among alkyl fluorides. | Most likely to undergo reactions involving carbocation intermediates. |

Reactivity and Experimental Considerations

The primary challenge in using alkyl fluorides in synthesis is the strength of the C-F bond and the poor leaving group ability of the fluoride ion (F⁻) [3]. This makes them generally inert in reactions that are standard for other alkyl halides, such as classic SN2 substitutions [3].

However, reactivity can be unlocked under specific conditions:

- SN1 Pathway: Tertiary and some secondary alkyl fluorides can participate in reactions that proceed via an SN1 mechanism, where the rate-determining step is the formation of a carbocation [3]. The stability of the carbocation intermediate is the critical factor (3° > 2° > 1°) [3].

- Advanced Methods: Recent research demonstrates that unactivated primary, secondary, and tertiary alkyl fluorides can undergo carbon-carbon bond formation when reacted with highly fluorophilic organozinc compounds [4]. This method uses the stability of the Zn-F bond as a thermodynamic driving force and proceeds through short-lived carbocation-organozincate ion pairs, avoiding common side reactions like β-hydride elimination [4].

Example Experimental Protocol

The following diagram outlines a general experimental workflow for a modern cross-coupling reaction of alkyl fluorides, based on the methodology described in the search results [4].

General Procedure for Cross-Coupling of Alkyl Fluorides (adapted from [4])

- Reagents: The alkyl fluoride substrate and a diarylzinc reagent (e.g., diphenylzinc) are used.

- Solvent: A noncoordinating solvent (e.g., trifluorotoluene) is employed to enhance the reactivity of the organozinc compound.

- Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated, with the temperature depending on the class of alkyl fluoride (40-70 °C). Primary and stubborn secondary fluorides require higher temperatures.

- Mechanism Insight: The reaction proceeds through a reciprocal activation mechanism. The diarylzinc acts as a Lewis acid, facilitating heterolytic C-F bond cleavage. This generates a short-lived carbocation that is rapidly captured by the aryl group from the zinc, forming a new C-C bond. The formation of a stable Zn-F bond provides the thermodynamic driving force.

Key Insights for Professionals

- This compound as a Model Compound: Its behavior is representative of secondary alkyl fluorides, showing low reactivity in direct displacement but potential for transformation under carefully designed conditions that leverage carbocation stability or advanced reagents.

- Strategic Use of Alkyl Fluorides: While challenging, the stability of the C-F bond can be an asset. Alkyl fluorides can be stable intermediates in multi-step syntheses, with the fluorine atom introduced for specific purposes (e.g., modulating electronic effects or metabolic stability) and later transformed using specialized methods like the one described above [4].

- Beyond Simple Substitution: For synthetic applications requiring C-F bond functionalization, standard SN1/SN2 conditions are often ineffective. The development of methods using transition metals or main-group fluorophiles (like organozinc compounds) is an active and necessary area of research to fully utilize the diverse pool of available alkyl fluorides [4].

References

- 1. - 2 | CAS#:420-26-8 | Chemsrc fluoropropane [chemsrc.com]

- 2. Volume # 1(20), January - February 2002 — " Use of hydrogen fluoride... [notes.fluorine1.ru]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions [courses.lumenlearning.com]

- 4. General alkyl functionalization via... | Nature Communications fluoride [nature.com]

Explanation of Instability and Experimental Evidence

The instability is rooted in electronic effects and is confirmed by the compound's reactivity.

- Electron-Withdrawing Inductive Effect (-I Effect): A carbocation is an electron-deficient species. Its stability increases when neighboring atoms or groups donate electron density (e.g., alkyl groups via hyperconjugation) [1] [2]. The fluorine atom has the opposite effect. It is the most electronegative element and powerfully withdraws electron density from the already electron-poor carbon, intensifying the positive charge and making the carbocation highly unstable [3] [2].

- Poor Leaving Group Ability: The stability of the leaving group (the halide anion, X⁻) after dissociation is a critical factor in carbocation-forming reactions like SN1. The rate-determining step is the dissociation of the substrate to form the carbocation [3]. Fluoride ion (F⁻) is a very poor leaving group because it is small, highly charged, and unstable (it is the conjugate base of a weak acid, HF) [4] [3]. As one source explicitly states: "Water does not react with 2-Fluoropropane since fluorine is a bad leaving group, but it does with 2-Bromopropane" [4].

The diagram below illustrates the destabilizing inductive effect of the fluorine atom on the carbocation.

Comparison with Other Alkyl Halides

The reactivity of this compound contrasts sharply with other alkyl halides due to the unique properties of fluorine.

| Alkyl Halide | Carbocation Type | Leaving Group Quality | Experimental Observation (SN1 Reactivity) |

|---|---|---|---|

| This compound | Secondary | Very Poor (F⁻) | No reaction in SN1 conditions [4] |

| 2-Chloropropane | Secondary | Poor (Cl⁻) | Moderate reactivity |

| 2-Bromopropane | Secondary | Good (Br⁻) | Reacts with water via SN1 mechanism [4] |

| 2-Iodopropane | Secondary | Very Good (I⁻) | High reactivity |

Suggestions for Further Research

The available information indicates that specific, direct "stability studies" on the this compound carbocation are scarce, likely because it is too unstable to be observed. To find more specialized data, you could:

- Search for gas-phase stability measurements, as carbocations can sometimes be studied in the absence of a solvent [5].

- Look into computational chemistry studies that calculate and compare the energies of different carbocations, including those destabilized by fluorine.

- Explore research on fluorinated carbocations stabilized by extreme structural factors, like those in superacid media, which represent exceptions to the typical instability.

References

- 1. 3 Factors That Stabilize Carbocations [masterorganicchemistry.com]

- 2. Structure and Carbocation | MCC Organic Chemistry Stability [courses.lumenlearning.com]

- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions [courses.lumenlearning.com]

- 4. Substitution Reactions - SN1 [quimicaorganica.org]

- 5. byjus.com/chemistry/ carbocation - stability [byjus.com]

2-fluoropropane spectroscopic data comparison with analogs

Basic Properties of 2-Fluoropropane and Analogs

The table below summarizes the available identifiers and physical properties for this compound and related compounds, which are useful for preliminary identification.

| Property | This compound | n-Propyl fluoride | tert-Butyl fluoride |

|---|---|---|---|

| CAS Number | 420-26-8 [1] | 460-13-9 [2] | 353-61-7 [3] |

| Molecular Formula | C₃H₇F [1] | C₃H₇F [2] | C₄H₉F [3] |

| Common Name | Isopropyl fluoride [1] | - | - |

| Boiling Point | -10°C [1] | -3.2°C to -3.0°C [2] | 12°C [3] |

| Melting Point | -133.4°C [1] | -159°C [2] | -77°C [3] |

| Density | 0.969 (g/mL) [1] | Information Missing | 0.7352 (g/mL) [3] |

Experimental Data and Methodologies

The core requirement for spectroscopic comparison could not be met from the available search results. However, one search result [4] provides some context on the general methodologies used in fluorination research.